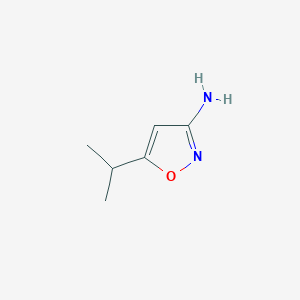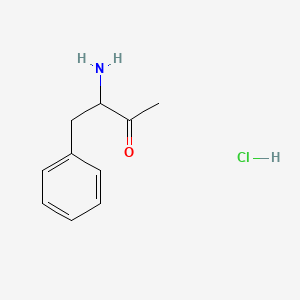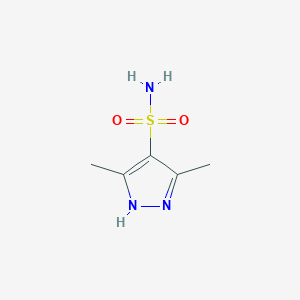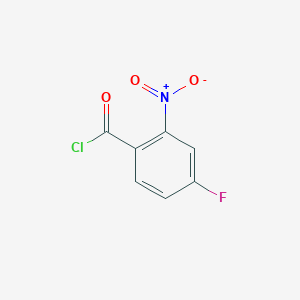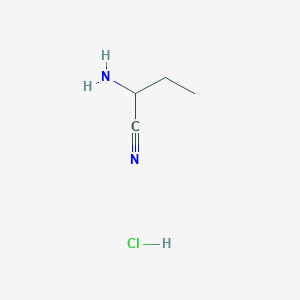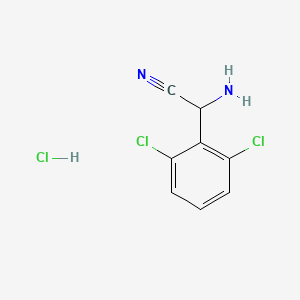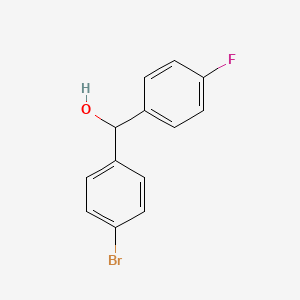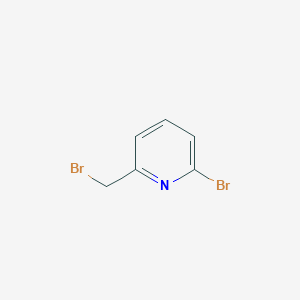
2-Bromo-6-(bromomethyl)pyridine
Vue d'ensemble
Description
2-Bromo-6-(bromomethyl)pyridine, also known as 2-BMP, is an important brominated pyridine compound that is widely used in the synthesis of various organic compounds and materials. It is a colorless, volatile liquid with a pungent odor that is soluble in many organic solvents. 2-BMP has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
2-Bromo-6-(bromomethyl)pyridine and its derivatives have been extensively studied for their spectroscopic and optical properties. Vural and Kara (2017) investigated the spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also explored the compound's non-linear optical (NLO) properties and interaction with DNA and antimicrobial activities (Vural & Kara, 2017).
Synthesis of Derivatives and Complexes
Research by Kalme et al. (2004) and Hurtado et al. (2009) indicates the significance of bromomethyl-substituted pyridine derivatives in synthesizing complex organic compounds. Kalme et al. focused on the synthesis of thieno- and furo[3,4-b]-pyridin-2(1H)-ones, while Hurtado et al. examined the synthesis of chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands (Kalme et al., 2004); (Hurtado et al., 2009).
Polymerization and Ligand Synthesis
The compound has been used in polymerization processes and ligand synthesis. Parks et al. (1973) reported on the synthesis of new 2,6-disubstituted pyridine derivatives using 6-bromo-2-lithiopyridine, highlighting its role in various chemical reactions (Parks et al., 1973).
Crystal Structure Analysis
Rodi et al. (2013) focused on the crystal and molecular structure of a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, providing insights into the molecular geometry and intermolecular interactions in the solid state (Rodi et al., 2013).
Corrosion Inhibition
A study by Saady et al. (2020) on a new pyridine derivative, including 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine, revealed its potential as a corrosion inhibitor in acid mediums, providing insights into the adsorption behavior and effectiveness against steel corrosion (Saady et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Bromopyridine derivatives are generally used as intermediates in organic synthesis .
Mode of Action
Bromopyridines are known to participate in various cross-coupling reactions, such as the suzuki-miyaura coupling . In these reactions, the bromine atom in the bromopyridine molecule is replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that bromopyridines are often used in the synthesis of various organic compounds, which can participate in a wide range of biochemical pathways .
Pharmacokinetics
The physicochemical properties such as boiling point and density, which can influence the adme properties, are provided . The compound has a boiling point of 102-103 °C/20 mmHg and a density of 1.512 g/mL at 25 °C .
Result of Action
As an intermediate in organic synthesis, its primary role is to contribute to the formation of more complex molecules .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that temperature and atmospheric conditions could potentially influence its stability and reactivity.
Analyse Biochimique
Biochemical Properties
2-Bromo-6-(bromomethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. For instance, it is used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling reactions . This interaction is crucial for the synthesis of various biologically active compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of the compound is essential for its activity, as it needs to be in the right place within the cell to exert its effects .
Propriétés
IUPAC Name |
2-bromo-6-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDTCMNGSMEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513837 | |
| Record name | 2-Bromo-6-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83004-10-8 | |
| Record name | 2-Bromo-6-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

